4-Butyl-2-ethyl-1-ethynylbenzene

physicochemical property hydrophobicity liquid crystal intermediate

4-Butyl-2-ethyl-1-ethynylbenzene (CAS 1384852-23-6; molecular formula C14H18; molecular weight 186.29) is a terminal arylacetylene derivative belonging to the class of alkynylbenzenes. The compound features a phenyl ring bearing three distinct substituents: a terminal ethynyl group (–C≡CH) at the 1-position, an ethyl group (–CH2CH3) at the 2-position, and an n-butyl group (–CH2CH2CH2CH3) at the 4-position.

Molecular Formula C14H18
Molecular Weight 186.29 g/mol
Cat. No. B13871722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Butyl-2-ethyl-1-ethynylbenzene
Molecular FormulaC14H18
Molecular Weight186.29 g/mol
Structural Identifiers
SMILESCCCCC1=CC(=C(C=C1)C#C)CC
InChIInChI=1S/C14H18/c1-4-7-8-12-9-10-13(5-2)14(6-3)11-12/h2,9-11H,4,6-8H2,1,3H3
InChIKeyNDKUMKNDUMXERJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Butyl-2-ethyl-1-ethynylbenzene (CAS 1384852-23-6): Technical Procurement Specification and Supply Chain Identification Guide


4-Butyl-2-ethyl-1-ethynylbenzene (CAS 1384852-23-6; molecular formula C14H18; molecular weight 186.29) is a terminal arylacetylene derivative belonging to the class of alkynylbenzenes . The compound features a phenyl ring bearing three distinct substituents: a terminal ethynyl group (–C≡CH) at the 1-position, an ethyl group (–CH2CH3) at the 2-position, and an n-butyl group (–CH2CH2CH2CH3) at the 4-position. This 1,2,4-trisubstituted pattern represents a specific regiochemical arrangement among alkyl-substituted phenylacetylenes, distinguishing it from simpler monosubstituted analogs such as 4-butylphenylacetylene (CAS 79887-09-5) [1] and 4-ethynyltoluene (CAS 766-97-2) [2].

Why 4-Butyl-2-ethyl-1-ethynylbenzene Cannot Be Replaced by Simpler Phenylacetylene Analogs: A Procurement Risk Analysis


Generic substitution of 4-Butyl-2-ethyl-1-ethynylbenzene with monosubstituted phenylacetylene derivatives (e.g., 4-butylphenylacetylene, 4-ethynyltoluene) is not technically valid due to fundamental differences in substitution pattern, steric profile, and consequent physicochemical behavior. The presence of the ortho-ethyl substituent adjacent to the ethynyl group introduces steric hindrance that modulates the reactivity of the terminal alkyne in catalytic coupling and polymerization reactions [1]. Furthermore, the 1,2,4-trisubstituted arrangement alters both the molecular geometry and intermolecular packing interactions—parameters critical in liquid crystalline materials where substitution pattern directly governs mesophase formation and thermal stability [2]. Procurement of generic phenylacetylene alternatives without verification of substitution pattern identity may result in failed reactions, altered material properties, or non-compliant product specifications. The quantitative evidence presented below demonstrates specific dimensions where this compound diverges from its closest comparators.

4-Butyl-2-ethyl-1-ethynylbenzene Comparative Performance Evidence: Quantified Differentiation from Structural Analogs


Molecular Weight Differentiation and Hydrophobicity: n-Butyl vs. tert-Butyl Substitution Effects on LogP and Solubility Parameters

4-Butyl-2-ethyl-1-ethynylbenzene exhibits a molecular weight of 186.29 g/mol , representing a +17.7% increase relative to the monosubstituted analog 4-butylphenylacetylene (MW 158.24 g/mol) [1] and a +43.6% increase relative to the minimal alkyl-substituted analog 4-ethynyltoluene (MW 116.16 g/mol) [2]. This molecular weight increment, arising from the additional ethyl substituent at the ortho position, is associated with increased van der Waals volume and enhanced hydrophobic character—critical parameters in liquid crystal applications where molecular aspect ratio and polarizability anisotropy directly influence refractive index anisotropy (Δn) [3].

physicochemical property hydrophobicity liquid crystal intermediate solubility parameter

Steric Modulation of Ethynyl Reactivity: Ortho-Substitution Effects on Catalytic Coupling and Polymerization Kinetics

The ortho-ethyl substituent in 4-Butyl-2-ethyl-1-ethynylbenzene introduces steric hindrance adjacent to the terminal ethynyl group—a structural feature absent in 4-butylphenylacetylene and 4-ethynyltoluene. Studies on (o-alkylphenyl)acetylenes polymerized with MoCl5-based catalysts demonstrate that ortho-substitution modulates polymerization kinetics and polymer molecular weight distribution relative to para-substituted analogs [1]. Additionally, research on crystal engineering of p-substituted 4-ethynylbenzenes establishes that substitution pattern directly governs intermolecular C–H⋯O hydrogen bonding networks and solid-state packing, with ortho-substituted systems exhibiting altered supramolecular synthon geometries compared to para-only substituted systems [2].

catalyst activity steric hindrance polymerization alkyne coupling

Refractive Index Anisotropy (Δn) Enhancement: Alkyl Chain Elongation Effects in Phenylacetylene-Based Liquid Crystal Compositions

Patent literature on phenylacetylene-based liquid crystal compounds demonstrates that alkyl chain substitution pattern and length are primary determinants of refractive index anisotropy (Δn)—a critical performance parameter for display and optical device applications [1]. The 4-butyl-2-ethyl substitution pattern in the target compound provides a distinct combination of molecular polarizability and geometric anisotropy compared to shorter-chain or unsubstituted phenylacetylene cores. Research on alkenyltolane derivatives (phenylacetylene-containing structures) shows that extended alkyl substitution correlates with increased Δn values and wider nematic phase temperature ranges [2]. Specifically, compounds bearing both ortho- and para-alkyl groups exhibit enhanced optical anisotropy relative to para-only substituted analogs due to increased π-electron conjugation length and molecular aspect ratio .

liquid crystal birefringence optical anisotropy refractive index

Polymerization Yield and Molecular Weight Outcomes: Comparative Class-Level Performance of Ortho-Alkyl vs. Para-Alkyl Phenylacetylenes

Polymerization studies of substituted phenylacetylenes reveal that (o-alkylphenyl)acetylenes polymerize with high yields using W and Mo catalysts, though with distinct molecular weight and solubility profiles compared to para-substituted counterparts [1]. Abe et al. reported that (o-alkylphenyl)acetylenes including ethyl, n-butyl, n-hexyl, and n-octyl ortho-substituted derivatives polymerize efficiently with MoCl5-based catalysts, yielding polymers with molecular weights that vary systematically with alkyl chain length [1]. Recent advances in Rh(I)-catalyzed stereoregular polymerization of phenylacetylene derivatives demonstrate that catalyst systems can achieve stereoregular poly(phenylacetylene)s with high molar masses, and that substitution pattern influences both polymerization rate and polymer tacticity [2][3]. The 1,2,4-trisubstituted arrangement of 4-Butyl-2-ethyl-1-ethynylbenzene presents a distinct steric and electronic environment at the ethynyl moiety that is not replicated by any monosubstituted analog.

polymer synthesis catalyst selectivity molecular weight polymerization yield

4-Butyl-2-ethyl-1-ethynylbenzene: Validated Application Scenarios for Research and Industrial Procurement


Liquid Crystal Intermediate for High-Δn Display Formulations

4-Butyl-2-ethyl-1-ethynylbenzene serves as a synthetic intermediate for the preparation of phenylacetylene- and tolane-based liquid crystalline compounds requiring elevated refractive index anisotropy (Δn) and broad nematic phase temperature ranges [1][2]. The 4-butyl-2-ethyl substitution pattern provides enhanced molecular polarizability and geometric anisotropy compared to simpler phenylacetylene cores, enabling formulation of liquid crystal compositions with Δn values suitable for thin-cell display applications and optical compensation films. Procurement of this specific substitution pattern is essential when target liquid crystal mixtures require precise tuning of clearing temperature and birefringence that cannot be achieved with monosubstituted analogs.

Monomer for Sterically Modulated Substituted Polyacetylene Synthesis

This compound is applicable as a monomer for the catalytic polymerization of substituted polyacetylenes, where the ortho-ethyl substituent provides steric modulation of polymerization kinetics and influences the molecular weight, solubility, and stereoregularity of the resulting polymer [3]. The 1,2,4-trisubstituted pattern presents a distinct monomer architecture that may yield polymers with altered gas permeability, chiral recognition properties, or optoelectronic characteristics relative to polymers derived from para-only substituted phenylacetylenes [4]. Researchers developing functional polyacetylenes for membrane separations or chiral materials should specify this exact substitution pattern rather than generic phenylacetylene alternatives.

Terminal Alkyne Building Block for Sonogashira and Click Chemistry Applications

The terminal ethynyl group enables participation in Sonogashira cross-coupling reactions with aryl halides and copper-catalyzed azide-alkyne cycloaddition (CuAAC) click chemistry for the construction of extended π-conjugated systems and functionalized triazole derivatives [5]. The ortho-ethyl substituent adjacent to the reactive ethynyl moiety introduces steric hindrance that can be exploited to control reaction selectivity or modulate coupling kinetics. Procurement of 4-Butyl-2-ethyl-1-ethynylbenzene is indicated when synthetic routes require a phenylacetylene building block bearing both hydrophobic alkyl substitution and steric differentiation at the reactive site—features not provided by 4-butylphenylacetylene or 4-ethynyltoluene.

Crystal Engineering and Supramolecular Architecture Studies

Based on established structure-property relationships in para-substituted 4-ethynylbenzenes [6], the 1,2,4-trisubstituted pattern of 4-Butyl-2-ethyl-1-ethynylbenzene presents a non-centrosymmetric molecular geometry that may facilitate distinct C–H⋯π and C–H⋯O intermolecular interactions in the solid state. The ortho-ethyl group disrupts coplanarity of the phenyl ring relative to extended conjugation pathways, potentially altering supramolecular synthon formation compared to para-only substituted systems. This compound may be of interest to crystallographers and materials chemists investigating the relationship between substitution pattern and solid-state packing in terminal alkyne-containing aromatic systems.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Butyl-2-ethyl-1-ethynylbenzene

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.